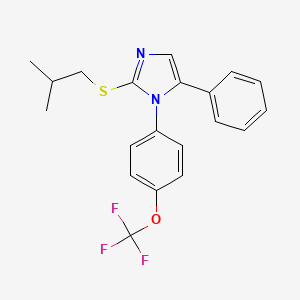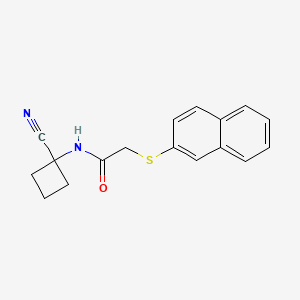
N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide, also known as CBS-1117, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including neuroscience and cancer biology.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide is not fully understood. However, studies have shown that it acts as a potent inhibitor of the enzyme thioredoxin reductase. This enzyme plays a key role in the regulation of cellular redox balance, and inhibition of this enzyme can lead to oxidative stress and cell death.
Biochemical and Physiological Effects
N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide has been shown to have various biochemical and physiological effects. In addition to its neuroprotective and anticancer effects, N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide has also been shown to have anti-inflammatory and antioxidant effects. Studies have also shown that N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide can improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide in lab experiments is its potent inhibitory effects on thioredoxin reductase. This makes it a useful tool for studying the role of this enzyme in various cellular processes. However, one limitation of using N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide is its potential toxicity. Studies have shown that high doses of N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide can cause liver damage and other adverse effects.
Future Directions
There are several future directions for research on N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide. One area of interest is the development of N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide analogs with improved potency and selectivity. Another area of interest is the investigation of the potential use of N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide in the treatment of neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide and its potential side effects.
Conclusion
In conclusion, N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide, or N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide, is a chemical compound that has shown promise in various areas of scientific research. Its neuroprotective and anticancer effects make it a potential candidate for the development of therapies for these diseases. However, further studies are needed to fully understand the mechanism of action of N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide and its potential side effects.
Synthesis Methods
The synthesis of N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 1-cyanocyclobutane with sodium hydride to form a sodium salt. This is followed by the reaction of the sodium salt with 2-bromonaphthalene to form the intermediate compound. The final step involves the reaction of the intermediate compound with acetamide to form N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide.
Scientific Research Applications
N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide has been studied for its potential use in various areas of scientific research. One area of interest is neuroscience, where N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide has been shown to have neuroprotective effects. Studies have shown that N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide can protect neurons from damage caused by oxidative stress and inflammation. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide has also been studied for its potential use in cancer biology. Studies have shown that N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes it a potential candidate for the development of cancer therapies.
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2-naphthalen-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c18-12-17(8-3-9-17)19-16(20)11-21-15-7-6-13-4-1-2-5-14(13)10-15/h1-2,4-7,10H,3,8-9,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZNLJXMBQJQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CSC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

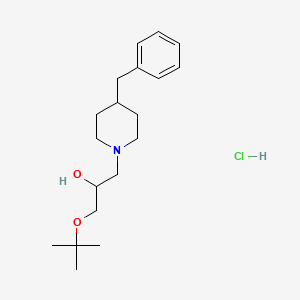
![3-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479595.png)
![N-(4-fluorophenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2479596.png)
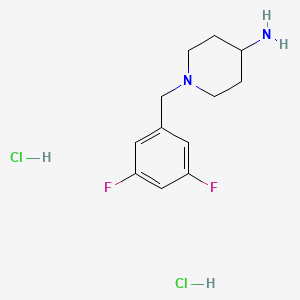
![N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2479598.png)

![N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B2479601.png)
![2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2479602.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2479603.png)
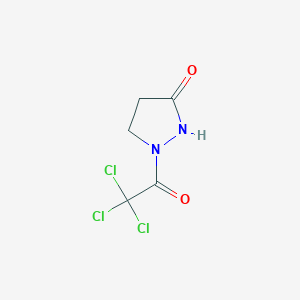

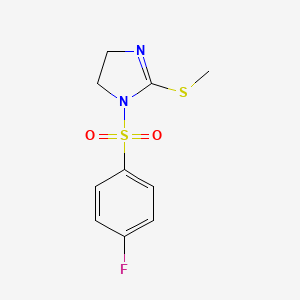
![2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2479615.png)
